3-Methyl-3-buten-2-ol 3-Methyl-3-buten-2-ol Xi-3-methyl-3-buten-2-ol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Xi-3-methyl-3-buten-2-ol is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, xi-3-methyl-3-buten-2-ol is primarily located in the cytoplasm. Outside of the human body, xi-3-methyl-3-buten-2-ol can be found in cereals and cereal products, citrus, and fruits. This makes xi-3-methyl-3-buten-2-ol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 10473-14-0
VCID: VC20983484
InChI: InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3
SMILES: CC(C(=C)C)O
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol

3-Methyl-3-buten-2-ol

CAS No.: 10473-14-0

Cat. No.: VC20983484

Molecular Formula: C5H10O

Molecular Weight: 86.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-buten-2-ol - 10473-14-0

Specification

Description Xi-3-methyl-3-buten-2-ol belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Xi-3-methyl-3-buten-2-ol is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, xi-3-methyl-3-buten-2-ol is primarily located in the cytoplasm. Outside of the human body, xi-3-methyl-3-buten-2-ol can be found in cereals and cereal products, citrus, and fruits. This makes xi-3-methyl-3-buten-2-ol a potential biomarker for the consumption of these food products.
CAS No. 10473-14-0
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
IUPAC Name 3-methylbut-3-en-2-ol
Standard InChI InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3
Standard InChI Key JEYLKNVLTAPJAF-UHFFFAOYSA-N
SMILES CC(C(=C)C)O
Canonical SMILES CC(C(=C)C)O

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